- A simple, general, and highly chemoselective acetylation of alcohols using ethyl acetate as the acetyl donor catalyzed by a tetranuclear zinc clusterSynlett, 2009, (10), 1659-1663,
Cas no 915-05-9 (beta-Sitosterol acetate)

beta-Sitosterol acetate structure
Nombre del producto:beta-Sitosterol acetate
Número CAS:915-05-9
MF:C31H52O2
Megavatios:456.743390083313
MDL:MFCD00083497
CID:806550
PubChem ID:87575759
beta-Sitosterol acetate Propiedades químicas y físicas
Nombre e identificación
-
- Stigmast-5-en-3-ol,3-acetate, (3b)-
- 3beta-Acetoxystigmast-5-ene
- Acetyl-beta-sitosterol
- beta-Sitosterol 3-acetate
- beta-Sitosteryl acetate
- beta-Stitosteryl acetate
- Sitosterol,beta, acetate
- Sitosteryl acetate
- Stigmast-5-en-3beta-ol, acetate
- beta-Sitosterol Acetate (contains Campesterol Acetate)
- BETA-SITOSTEROL ACETATE CRYSTALLINE
- β-Sitosterol Acetate (contains Campesterol)
- &beta
- beta-sitosterol 3-O-acetate
- beta-Sitosterol Acetate (contains Campesterol)
- Sitosterol acetate
- beta-Sitosterol acetate
- Stigmast-5-en-3beta-yl acetate
- Acetyl-.beta.-sitosterol
- .beta.-Sitosteryl acetate
- TWI48DH01E
- .beta.-Sitosterol 3-acetate
- 3.beta.-Acetoxystigmast-5-ene
- .beta.-Sitosterol acetate
- PBWOIPCULUXTNY-LBKBYZTLSA-N
- Stigmast-5-en-3.beta.-yl acetate
- NSC11922
- Stigmast-5-en-3.beta.-ol, acetate
- Stigmast-5-en-3-ol, acetate
- beta-Si
- Stigmast-5-en-3-ol, acetate, (3β)- (9CI)
- Stigmast-5-en-3β-ol, acetate (8CI)
- β-Sitosterol acetate (6CI, 7CI)
- 3β-Acetoxystigmast-5-ene
- Acetyl-β-sitosterol
- NSC 11922
- O-Acetyl-β-sitosterol
- Stigmast-5-en-3β-yl acetate
- Stigmast-5-ene-3β-ol acetate
- β-Sitosterol 3-acetate
- β-Sitosteryl acetate
- b-Sitosterol acetate
- Stigmast-5-en-3-ol, acetate, (3beta)- (9CI)
- beta -sitosteryl acetate
- Stigmast-5-en-3beta -ol, acetate
- AKOS021599437
- AKOS002141140
- beta -stitosteryl acetate
- Sitosterol,.beta., acetate
- beta -Sitosterol 3-acetate
- Stigmast-5-en-3-yl acetate
- Stigmast-5-en-3-ol, acetate (8CI)
- [17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
- Stigmast-5-en-3-ol, acetate, (3.beta.)-
- Stigmast-5-en-3-ol, acetate, (3beta )-
- 1-(5-ETHYL-6-METHYLHEPTAN-2-YL)-9A,11A-DIMETHYL-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL ACETATE
- FT-0770927
- 3beta -Acetoxystigmast-5-ene
- Stigmast-5-en-3beta -yl acetate
- CHEMBL4752800
- beta -sitosterol acetate
- Stigmast-5-en-3-yl acetate #
- Acetyl-beta -sitosterol
- PBWOIPCULUXTNY-UHFFFAOYSA-N
- Stigmast-5-en-3-beta-yl acetate
- Sitosterol,beta , acetate
- beta -sitosterol, acetate
- β-Sitosterol Acetate
- .beta.-Sitosterol, acetate
- NS00013410
- STIGMAST-5-EN-3-OL, 3-ACETATE, (3.BETA.)-
- ?-SITOSTERYL ACETATE
- O-ACETYL-.BETA.-SITOSTEROL
- MFCD00083497
- [(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
- AKOS040760032
- 1ST15599
- SITOSTEROL, ACETATE
- S0221
- T73064
- NSC-11922
- 915-05-9
- Stigmast-5-en-3-ol, acetate, (3beta)-
- .BETA.-SITOSTEROL ACETATE [MI]
- STIGMAST-5-ENE-3.BETA.-OL ACETATE
- EINECS 213-019-6
- CHEMBL2298951
- UNII-TWI48DH01E
- SCHEMBL168092
- DTXSID70894094
- CHEBI:69433
- Q27137775
-
- MDL: MFCD00083497
- Renchi: 1S/C31H52O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h11,20-21,23,25-29H,8-10,12-19H2,1-7H3/t21-,23-,25+,26+,27-,28+,29+,30+,31-/m1/s1
- Clave inchi: PBWOIPCULUXTNY-LBKBYZTLSA-N
- Sonrisas: C[C@]12CC[C@H](OC(=O)C)CC1=CC[C@H]1[C@@H]3CC[C@H]([C@H](C)CC[C@@H](CC)C(C)C)[C@]3(CC[C@H]21)C
Atributos calculados
- Calidad precisa: 456.39700
- Masa isotópica única: 456.396731
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 33
- Cuenta de enlace giratorio: 8
- Complejidad: 737
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 9
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 9.9
- Superficie del Polo topológico: 26.3
- Carga superficial: 0
Propiedades experimentales
- Color / forma: Not determined
- Denso: 1.0±0.1 g/cm3
- Punto de fusión: 131.0 to 136.0 deg-C
- Punto de ebullición: 514.5±29.0 °C at 760 mmHg
- Punto de inflamación: 262.1±11.8 °C
- índice de refracción: 1.512
- PSA: 26.30000
- Logp: 8.59560
- Disolución: Not determined
- Presión de vapor: 0.0±1.3 mmHg at 25°C
beta-Sitosterol acetate Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h1106 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P108
- Instrucciones de Seguridad: H303+H313+H110
- Condiciones de almacenamiento:Store at 4 ℃, better at -4 ℃
beta-Sitosterol acetate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | S0221-1g |
beta-Sitosterol acetate |
915-05-9 | 40.0%(GC),contains Campesterol Acetate | 1g |
¥695.0 | 2022-06-10 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | S0221-5G |
β-Sitosterol Acetate (contains Campesterol Acetate) |
915-05-9 | >40.0%(GC) | 5g |
¥1350.00 | 2024-04-15 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152155-5G |
beta-Sitosterol acetate |
915-05-9 | >40.0%(GC) | 5g |
¥1989.90 | 2023-09-04 | |
abcr | AB141612-5 g |
beta-Sitosterol Acetate, 40% (contains Campesterol Acetate); . |
915-05-9 | 40% | 5 g |
€290.00 | 2023-07-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-291985-1 g |
beta-Sitosterol acetate, |
915-05-9 | 1g |
¥1,053.00 | 2023-07-11 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S866556-1g |
β-Sitosterol Acetate |
915-05-9 | ≥40%, | 1g |
594.00 | 2021-05-17 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152155-1G |
beta-Sitosterol acetate |
915-05-9 | >40.0%(GC) | 1g |
¥608.90 | 2023-09-04 | |
abcr | AB141612-1g |
beta-Sitosterol Acetate, 40% (contains Campesterol Acetate); . |
915-05-9 | 40% | 1g |
€94.00 | 2025-02-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-291985A-5g |
beta-Sitosterol acetate, |
915-05-9 | 5g |
¥3008.00 | 2023-09-05 | ||
Aaron | AR003OVJ-5g |
BETA-SITOSTEROL ACETATE |
915-05-9 | 40% | 5g |
$254.00 | 2023-12-13 |
beta-Sitosterol acetate Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Catalysts: μ4-Oxohexakis[μ-(2,2,2-trifluoroacetato-κO:κO′)]tetrazinc Solvents: Ethyl acetate ; 40 h, reflux
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Solvents: Acetic acid ; 2 h, reflux
Referencia
- Practical and facile route to a functional intermediate from stigmasterol for the synthesis of 1α-hydroxyvitamin D5 and related compoundsHeterocycles, 2016, 93(1), 101-113,
Synthetic Routes 3
Synthetic Routes 4
Synthetic Routes 5
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Acetic acid Solvents: Acetic acid ; 3 h, reflux
Referencia
- Synthesis of 1α-Hydroxyvitamin D5 Using a Modified Two Wavelength Photolysis for Vitamin D FormationJournal of Organic Chemistry, 2005, 70(19), 7624-7628,
Synthetic Routes 7
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Pyridine ; overnight, 37 °C
Referencia
- Oxyphytosterols as active ingredients in wheat bran suppress human colon cancer cell growth: Identification, chemical synthesis, and biological evaluationJournal of Agricultural and Food Chemistry, 2015, 63(8), 2264-2276,
Synthetic Routes 9
Synthetic Routes 10
Synthetic Routes 11
Condiciones de reacción
1.1 Solvents: Pyridine ; 15 h, 45 °C
1.2 Solvents: Water ; 1 h, 0 °C
1.2 Solvents: Water ; 1 h, 0 °C
Referencia
- Simultaneous synthesis of vitamins D2, D4, D5, D6, and D7 from commercially available phytosterol, β-sitosterol, and identification of each vitamin D by HSQC NMRMetabolites, 2019, 9(6),,
Synthetic Routes 12
Synthetic Routes 13
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Pyridine ; 16 h, 22 °C
Referencia
- Role of endogenous prostaglandins in gastroprotection of β-sitosterol and four derivative esters on ethanol-induced gastric mucosal lesions in ratsProceedings of the Western Pharmacology Society, 2006, 49, 130-133,
Synthetic Routes 15
Synthetic Routes 16
Synthetic Routes 17
Condiciones de reacción
1.1 Reagents: Aluminum iodide Solvents: Acetonitrile , Dichloromethane ; 10 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referencia
- A concise synthesis of β-sitosterol and other phytosterolsSteroids, 2010, 75(12), 879-883,
Synthetic Routes 18
Synthetic Routes 19
Synthetic Routes 20
Condiciones de reacción
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 2 h, rt
1.2 Reagents: Methanol ; 0.5 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 1 h, rt
1.2 Reagents: Methanol ; 0.5 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 1 h, rt
Referencia
- Sterols as Anticancer Agents: Synthesis of Ring-B Oxygenated Steroids, Cytotoxic Profile, and Comprehensive SAR AnalysisJournal of Medicinal Chemistry, 2010, 53(21), 7632-7638,
Synthetic Routes 21
Synthetic Routes 22
beta-Sitosterol acetate Raw materials
- (3β,5R,6β)-3,5-Cyclostigmastane 6-Methyl Ether
- (10R)-3c-Methoxy-10r.13c-dimethyl-17c-((1R:4R)-1.5-dimethyl-4-aethyl-hexyl)-(8cH.9tH.14tH)-Delta5-tetradecahydro-1H-cyclopenta[a]phenanthren
- D(+)-Glucose
- N/A
- beta-Sitosterol
- Zinc acetate
- Stigmastan-3-ol, 5,6-epoxy-, 3-acetate, (3β)-
beta-Sitosterol acetate Preparation Products
beta-Sitosterol acetate Literatura relevante
-
Md Niharul Alam,Anirban Chatterjee,Sreeparna Das,Shaikh Batuta,Debabrata Mandal,Naznin Ara Begum RSC Adv. 2015 5 23419
-
Yongxia Yin,Xiaofeng Liu,Jinping Liu,Enbo Cai,Yan Zhao,Haijun Li,Lianxue Zhang,Pingya Li,Yugang Gao RSC Adv. 2018 8 671
-
Shih-Huang Tai,Ping-Chung Kuo,Sio Hong Lam,Shiow-Chyn Huang,Yi-Zhuan Kuo,Hsin-Yi Hung,Meei-Jen Liou,Po-Chuen Shieh,E.-Jian Lee,Tian-Shung Wu RSC Adv. 2019 9 21616
-
Marely G. Figueroa-Pérez,Marco A. Gallegos-Corona,Minerva Ramos-Gomez,Rosalía Reynoso-Camacho Food Funct. 2015 6 1865
-
5. Chemoenzymatic approaches to plant natural product inspired compoundsRebecca Roddan,Eve M. Carter,Benjamin Thair,Helen C. Hailes Nat. Prod. Rep. 2022 39 1375
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:915-05-9)beta-Sitosterol acetate

Pureza:99%
Cantidad:5g
Precio ($):220.0